Product packaging for Glycochenodeoxycholate 7-sulfate(2-)(Cat. No.:)

Glycochenodeoxycholate 7-sulfate(2-)

Cat. No.: B1264098
M. Wt: 527.7 g/mol
InChI Key: GLYPHOJMMLQNJQ-GYPHWSFCSA-L
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Description

Contextualization within Conjugated Bile Acid Metabolism

Bile acid synthesis is a primary catabolic pathway for cholesterol in the liver. elsevier.esnih.gov Hepatocytes produce two primary bile acids: cholic acid and chenodeoxycholic acid. nih.gov To increase their water solubility and reduce their potential toxicity, these primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine. elsevier.esnih.gov This conjugation process results in the formation of conjugated bile acids, such as glycochenodeoxycholic acid (the product of chenodeoxycholic acid and glycine) and taurocholic acid. wikipedia.org

These conjugated bile acids are secreted into the bile and play a fundamental role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. elsevier.eswikipedia.org The majority of these bile acids are reabsorbed in the ileum and return to the liver via the enterohepatic circulation. wikipedia.org However, a portion of these compounds can undergo further biotransformation, including sulfation. nih.gov Glycochenodeoxycholate 7-sulfate(2-) is formed when a sulfate (B86663) group is added to the 7-alpha position of the glycochenodeoxycholic acid molecule. qmul.ac.ukebi.ac.uk This sulfation step represents an important pathway for detoxification and elimination. oup.com

Biochemical Significance of Bile Acid Sulfation

Sulfation is a critical phase II metabolic reaction that serves as a major detoxification pathway for bile acids. oup.comresearchgate.net This process is catalyzed by sulfotransferase enzymes, such as SULT2A1, which transfer a sulfonate group to the bile acid structure. nih.govnih.gov

The biochemical importance of sulfation is multifaceted:

Increased Water Solubility: The addition of a highly polar sulfate group dramatically increases the water solubility of bile acids. oup.comoup.com

Enhanced Elimination: This enhanced hydrophilicity significantly limits their passive reabsorption in the intestines and promotes their excretion from the body, primarily via the urine. oup.comoup.com In healthy humans, while only a small fraction of bile acids in bile and serum are sulfated, over 70% of urinary bile acids are in their sulfated form, highlighting the efficiency of this elimination route. oup.comresearchgate.net

Reduced Toxicity: Bile acids, particularly secondary bile acids, can be cytotoxic at high concentrations, capable of damaging cell membranes. oup.comnih.gov Sulfation diminishes this toxicity, thereby protecting cells from bile acid-induced injury. oup.comoup.com

Role in Disease: The sulfation pathway becomes particularly significant in cholestatic liver diseases, where the normal flow of bile is obstructed. nih.govbmj.com Under these conditions, the body upregulates bile acid sulfation to mitigate the accumulation of toxic bile acids. oup.comnih.gov Consequently, in patients with cholestasis, sulfation of chenodeoxycholic acid and its conjugates becomes a major biochemical pathway, and sulfated bile acids become the predominant form excreted in the urine. nih.govbmj.com

Overview of Academic Research on Glycochenodeoxycholate Sulfates

Academic inquiry has illuminated the specific roles and potential applications of glycochenodeoxycholate sulfates in health and disease. Research has focused on their enzymatic synthesis, their function as biomarkers, and their involvement in liver pathology.

Enzymatic Synthesis: The formation of Glycochenodeoxycholate 7-sulfate is a specific enzymatic reaction. It is catalyzed by 3'-phosphoadenylyl-sulfate:glycochenodeoxycholate 7-sulfonotransferase (EC 2.8.2.34), an enzyme that specifically sulfates glycochenodeoxycholate at the 7α-position. qmul.ac.uk

Biomarker Potential: Certain isomers, such as glycochenodeoxycholate-3-sulfate, have been identified as potential endogenous biomarkers for assessing the activity of hepatic uptake transporters like OATP1B1 and OATP1B3. nih.govnih.gov These transporters are crucial for the hepatic clearance of many drugs, and understanding their function is vital in studying drug-drug interactions. nih.gov

Relevance in Liver and Biliary Disorders:

Cholestasis: In cholestatic conditions, there is a marked increase in the sulfation of bile acids. nih.gov Studies have shown that in patients with cholestasis, chenodeoxycholic acid is the major bile acid found in urine, with over 60% being sulfated, demonstrating a shift toward this elimination pathway when biliary excretion is impaired. nih.govbmj.com

Intrahepatic Cholestasis of Pregnancy (ICP): Research into ICP, a condition characterized by elevated maternal serum bile acids, has involved the targeted analysis of urinary sulfated bile acids. nih.govmdpi.com Profiles of various sulfated species, including sulfated dihydroxy glycine bile acids, are studied to identify potential non-invasive biomarkers for the diagnosis and severity grading of the disease. nih.gov

Cirrhosis: In patients with hepatitis B-induced cirrhosis, serum levels of conjugated bile acids, including the precursor glycochenodeoxycholate, are significantly elevated and correlate with the progression of the disease. nih.gov This underscores the disruption of normal bile acid homeostasis in severe liver disease, where detoxification pathways like sulfation become critically important.

Cellular Mechanisms: The unsulfated parent compound, glycochenodeoxycholate, has been shown in experimental models to be a toxic bile salt that can induce liver cell apoptosis through the upregulation of death receptors. nih.gov The process of sulfation mitigates this toxicity, highlighting its protective role at a cellular level. oup.comoup.com

Data Tables

Table 1: Key Compounds in the Metabolism of Glycochenodeoxycholate 7-sulfate(2-)

Compound NameAbbreviationClassRole in Pathway
Chenodeoxycholic AcidCDCAPrimary Bile AcidPrecursor synthesized from cholesterol in the liver. nih.gov
Glycine-Amino AcidConjugated with chenodeoxycholic acid to form Glycochenodeoxycholic acid. elsevier.es
Glycochenodeoxycholic AcidGCDC / GCDCAConjugated Bile AcidProduct of CDCA conjugation; substrate for sulfation. wikipedia.org
3'-phosphoadenylyl sulfatePAPSSulfate DonorProvides the sulfate group for the sulfation reaction. qmul.ac.uk
Glycochenodeoxycholate 7-sulfate(2-) -Sulfated Bile AcidEnd product of the sulfation of GCDC at the 7-position; a detoxified, excretable form. ebi.ac.ukqmul.ac.uk
Glycochenodeoxycholate-3-sulfateGCDCA-SSulfated Bile AcidIsomer studied as a potential biomarker for OATP1B transporter activity. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H41NO8S-2 B1264098 Glycochenodeoxycholate 7-sulfate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H41NO8S-2

Molecular Weight

527.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)35-36(32,33)34/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1

InChI Key

GLYPHOJMMLQNJQ-GYPHWSFCSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)[O-])C

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)[O-])C

Origin of Product

United States

Enzymatic Biosynthesis of Glycochenodeoxycholate 7 Sulfate 2

Identification and Characterization of Glycochenodeoxycholate Sulfotransferase (EC 2.8.2.34)

Glycochenodeoxycholate sulfotransferase (EC 2.8.2.34) is the enzyme responsible for the sulfation of glycochenodeoxycholate. nih.govwikipedia.orgqmul.ac.ukexpasy.orgcreative-enzymes.com Its systematic name is 3'-phosphoadenylyl-sulfate:glycochenodeoxycholate 7-sulfotransferase. wikipedia.orgqmul.ac.uk This enzyme is also commonly referred to as bile acid:3'-phosphoadenosine-5'-phosphosulfate sulfotransferase, bile acid:PAPS:sulfotransferase, or BAST. nih.govwikipedia.orgqmul.ac.ukcreative-enzymes.com

Catalytic Mechanism and Substrate Specificity at the 7α-Position

The catalytic activity of Glycochenodeoxycholate Sulfotransferase involves the transfer of a sulfonate group from a donor molecule to the 7α-hydroxyl group of glycochenodeoxycholate. This reaction results in the formation of Glycochenodeoxycholate 7-sulfate and adenosine (B11128) 3',5'-bisphosphate. nih.govwikipedia.orgqmul.ac.uk The enzyme exhibits a high degree of specificity for the 7α-position on the bile acid structure. expasy.orgcreative-enzymes.com While human SULT2A1 is a major bile acid sulfotransferase, it primarily targets the 3α-hydroxyl position. nih.gov In contrast, a mouse enzyme, Sult2a8, has been identified with high specificity for 7α-hydroxylated bile acids, including taurochenodeoxycholic acid and chenodeoxycholic acid. nih.gov This highlights a potential species-specific difference in bile acid sulfation, with 7-sulfation being a more prominent pathway in mice. nih.gov Sulfation at the C-7 position renders bile acids more resistant to hydrolysis and metabolism by intestinal microbiota, thereby inhibiting their intestinal reabsorption. nih.gov

Cofactor Requirements: 3'-Phosphoadenylyl Sulfate (B86663)

The enzymatic sulfation of glycochenodeoxycholate is dependent on the presence of a specific cofactor, 3'-phosphoadenylyl sulfate (PAPS). nih.govwikipedia.orgqmul.ac.uk PAPS serves as the universal donor of the sulfonate group in reactions catalyzed by sulfotransferases. frontiersin.org The reaction catalyzed by Glycochenodeoxycholate Sulfotransferase sees PAPS and glycochenodeoxycholate as the two substrates. nih.govwikipedia.org

Regulation of Glycochenodeoxycholate Sulfotransferase Activity

The activity of Glycochenodeoxycholate Sulfotransferase is subject to regulation through various mechanisms, including enzymatic inhibition by related molecules and modulation of its expression.

Enzymatic Inhibition by Related Monohydroxy Bile Acids

The catalytic function of Glycochenodeoxycholate Sulfotransferase can be hindered by the presence of other bile acids. Specifically, monohydroxy bile acids such as Glycolithocholate, Chenodeoxycholate, and Ursodeoxycholate have been identified as inhibitors of this enzyme. expasy.orgcreative-enzymes.com This inhibitory action suggests a competitive interaction at the enzyme's active site.

Table 1: Kinetic Parameters of Human SULT2A1 for Various Bile Acids

Bile AcidApparent Km (μM)Apparent Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (Vmax/Km)
Ursodeoxycholic acid (UDCA)Data not availableData not available~1.5-fold higher than DCA
Deoxycholic acid (DCA)Data not availableData not availableReference
Chenodeoxycholic acid (CDCA)Data not availableData not available~9.0-fold lower than UDCA
Lithocholic acidHighest AffinityData not availableData not available
Cholic acidLowest AffinityData not availableData not available

Source: Adapted from kinetic analysis of stably expressed human sulfotransferase 2A1 (SULT2A1). nih.gov

Factors Influencing Sulfotransferase Expression

The expression of sulfotransferase genes, including those involved in bile acid metabolism, is regulated by a variety of factors, most notably nuclear receptors. nih.govnih.gov These receptors act as sensors for both endogenous molecules, such as bile acids and fatty acids, and xenobiotics. nih.gov Key nuclear receptors implicated in the regulation of sulfotransferase expression include:

Peroxisome Proliferator-Activated Receptors (PPARs) nih.govnih.gov

Pregnane X Receptor (PXR) nih.govnih.gov

Constitutive Androstane Receptor (CAR) nih.govnih.gov

Vitamin D Receptor (VDR) nih.govnih.gov

Liver X Receptors (LXRs) nih.govnih.gov

Farnesoid X Receptor (FXR) nih.govnih.gov

For instance, the human SULT2A1 gene has been shown to be transcriptionally upregulated by the activation of PPARα. nih.gov In rodents, the regulation of Sult2a genes is complex and involves liver-enriched transcription factors and nuclear receptors that bind to specific response elements in the gene promoters. nih.gov However, there are significant species differences in the regulation of SULT2A genes. nih.gov The expression of these enzymes can also be influenced by inflammatory signals. scienceopen.com

Genetic and Molecular Aspects of Sulfotransferase Function

The enzymes responsible for bile acid sulfation belong to the SULT2A subfamily of sulfotransferases. nih.gov In humans, the SULT2A1 gene, located on chromosome 19q13.3, is a key player in the sulfation of steroids and bile acids. wikipedia.orgnih.gov While there is only one SULT2A gene in humans, mice possess a cluster of seven SULT2A genes on chromosome 7. nih.govnih.gov

Genetic polymorphisms, such as single nucleotide polymorphisms (SNPs), have been identified in various human sulfotransferase genes, including SULT1A1, SULT1A2, and SULT2A1. nih.govnih.gov These genetic variations can lead to the production of enzyme allozymes with altered activity and stability, potentially impacting an individual's capacity to metabolize endogenous compounds and xenobiotics. nih.govnih.gov For example, specific SNPs in SULT1A1 are associated with decreased enzyme activity. nih.gov Similarly, genetic variations in the SULT2B1 gene have been linked to several pathological conditions. frontiersin.org While specific polymorphisms for a dedicated human 7α-bile acid sulfotransferase have not been characterized, the existing knowledge on sulfotransferase genetics suggests that individual variations in Glycochenodeoxycholate 7-sulfate(2-) formation are likely.

Metabolic Processing and Physiological Context of Sulfated Bile Acids

Role of Sulfation in Bile Acid Homeostasis and Excretion

Sulfation is an essential conjugation reaction in mammalian physiology that targets both endogenous and exogenous chemicals. nih.gov In the context of bile acid metabolism, sulfation plays a pivotal role in detoxification and maintaining the delicate balance of the bile acid pool. oup.comoup.com This metabolic step is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group to the bile acid molecule, thereby modifying its biological activity and facilitating its removal from the body. nih.gov The formation of sulfated bile acids, such as Glycochenodeoxycholate 7-sulfate(2-), increases during cholestatic diseases, highlighting the pathway's importance in managing bile acid levels under pathological conditions. semanticscholar.orgnih.gov

The addition of a sulfate (B86663) group to a bile acid molecule, such as in the formation of Glycochenodeoxycholate 7-sulfate(2-), significantly increases its water solubility. oup.comnih.gov This physicochemical change is due to the introduction of a permanent negative charge, which enhances the hydrophilicity of the compound. oup.comoup.com The increased water solubility of sulfated bile acids has profound physiological consequences, primarily by facilitating their elimination from the body through both renal and fecal routes. oup.comoup.comnih.gov More soluble bile acid sulfates are more readily excreted in urine and feces, preventing their accumulation to potentially toxic levels. oup.comoup.com Furthermore, sulfation reduces the detergent activity of bile acids against cell membranes, thereby decreasing their inherent toxicity. oup.comoup.com

Sulfated bile acids are often regarded as terminal metabolites because the sulfation process marks them for efficient and irreversible elimination. researchgate.net Unlike their unsulfated precursors, which are efficiently conserved via the enterohepatic circulation, sulfated bile acids are poorly reabsorbed by the intestine. oup.comnih.gov Sulfation at the 7-hydroxyl position, as in Glycochenodeoxycholate 7-sulfate(2-), is particularly effective at reducing intestinal absorption compared to sulfation at the 3-hydroxyl position. oup.com This decreased reabsorption ensures that once a bile acid is sulfated, it is effectively removed from the circulating pool and excreted, representing a final step in its metabolic journey. oup.comnih.gov

Dynamics within the Enterohepatic Circulation of Bile Acids

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of bile acids between the liver and the intestine, with a total bile acid pool of about 3 grams cycling 4 to 12 times daily. nih.govwikipedia.org This recycling is crucial for digestive functions and the regulation of cholesterol metabolism. oup.comnih.gov Sulfation dramatically alters a bile acid's participation in this circuit. oup.com Sulfated bile acids, including Glycochenodeoxycholate 7-sulfate(2-), are poor substrates for the primary bile acid transporters in the terminal ileum, such as the apical sodium-dependent bile salt transporter (ASBT). oup.com This impaired recognition and uptake by intestinal transporters leads to a significant reduction in their reabsorption. oup.comnih.gov Consequently, the majority of sulfated bile acids are not returned to the liver via the portal vein but are passed into the large intestine for excretion in the feces. oup.com In the systemic circulation, any reabsorbed sulfated bile acids are efficiently cleared by the kidneys and excreted in the urine. oup.com

Comparative Aspects of Bile Acid Sulfation Across Species

Significant species-specific differences exist in the pathways of bile acid metabolism, including conjugation and sulfation. nih.govnih.gov These variations can affect the composition of the bile acid pool and the physiological response to liver injury. nih.gov

The importance of sulfation as a bile acid detoxification pathway varies considerably among mammals. researchgate.netnih.gov In humans and chimpanzees, sulfation is a major metabolic pathway. researchgate.netnih.gov While only a small fraction of bile acids in human bile and serum are sulfated, over 70% of those found in urine are sulfated, indicating efficient renal elimination of these compounds. oup.comnih.gov In contrast, sulfation is a minor pathway in many other species, including hamsters, rats, and mice. researchgate.netnih.gov For instance, in hamsters with bile duct obstruction, the renal excretion of bile acid ester sulfates becomes a significant alternative pathway for maintaining bile acid homeostasis. nih.gov Studies using liver S9 fractions have quantified these differences, showing that sulfation accounts for a substantial portion of bile acid metabolism in humans (4.8%–52%) but a much smaller fraction in other species like rats and mice (0.02%–14%). researchgate.netnih.gov

Interactive Data Table: Comparative Bile Acid Metabolism in Mammalian Species

Metabolic PathwayHumanChimpanzeeHamsterRatMouseMinipigDogRabbit
Sulfation (%) 4.8 - 524.8 - 52Minor0.02 - 140.02 - 14MinorMinorMinor
Primary Amidation Glycine (B1666218)TaurineTaurineTaurineTaurineGlycineTaurineGlycine
Hydroxylation (%) 1.6 - 221.6 - 22High13 - 8013 - 801.6 - 22MinorMinor
Glucuronidation (%) < 12< 12< 12< 12< 12< 1210 - 56< 12
Data sourced from in vitro studies using liver S9 fractions. researchgate.netnih.gov

Molecular Interactions and Transport Mechanisms of Sulfated Glycochenodeoxycholate

Interaction with Hepatic Uptake Transporters

The entry of sulfated bile acids like Glycochenodeoxycholate 7-sulfate(2-) from the bloodstream into hepatocytes is a critical, carrier-mediated process. This uptake is primarily handled by a group of transporters located on the sinusoidal membrane of the liver cells.

Substrate Recognition by Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) and Na+-Taurocholate Cotransporting Polypeptide (NTCP)

Glycochenodeoxycholate 7-sulfate(2-) is recognized as a substrate by key hepatic uptake transporters, including the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3, as well as the Na+-Taurocholate Cotransporting Polypeptide (NTCP). nih.govnih.gov Research in this area frequently utilizes the closely related compound, glycochenodeoxycholate-3-sulfate (GCDCA-S), as an endogenous probe to investigate the activity of these transporters. nih.gov

Studies using human embryonic kidney (HEK293) cells engineered to express these specific transporters have confirmed that GCDCA-S is a substrate for OATP1B1, OATP1B3, and NTCP. nih.gov The significance of these transporters in the clearance of sulfated bile acids from the blood is highlighted by drug-drug interaction studies. For instance, the administration of rifampicin, a known inhibitor of OATP transporters, leads to a dramatic increase in the plasma concentration of GCDCA-S. In one study involving healthy volunteers, rifampicin administration increased the area under the plasma concentration-time curve for GCDCA-S by over 20-fold, demonstrating the crucial role of OATP1B1 and OATP1B3 in its hepatic uptake. nih.gov

Effect of Rifampicin on Plasma Concentration of Glycochenodeoxycholate-3-sulfate (GCDCA-S)
ParameterControl PhaseRifampicin Treatment PhaseFold Increase
AUC (Area Under the Curve) for GCDCA-SBaseline20.3 times higher20.3

Broader Context of Bile Acid Transport Systems: ATP-Binding Cassette (ABC) Transporters and Solute Carrier (SLC) Superfamily

The transport of bile acids is orchestrated by two major superfamilies of transporter proteins: the Solute Carrier (SLC) family and the ATP-Binding Cassette (ABC) family. gosset.ainih.gov

The SLC superfamily includes transporters like OATP1B1, OATP1B3, and NTCP, which are primarily responsible for the uptake of bile acids and other organic anions from the blood into the hepatocytes. gosset.ai These transporters function as electrochemical transporters, often utilizing ion gradients to move substrates across the cell membrane. gosset.ai

Conversely, the ABC transporter superfamily mediates the efflux of substances out of the cell in an energy-dependent process that requires the hydrolysis of ATP. technologynetworks.comyoutube.comwikipedia.org In the liver, key ABC transporters involved in bile acid homeostasis include the Bile Salt Export Pump (BSEP or ABCB11), which secretes bile acids from the hepatocyte into the bile canaliculi, and the Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2). gosset.ai The coordinated action of SLC uptake transporters and ABC efflux transporters is fundamental to the enterohepatic circulation of bile acids, ensuring their efficient recycling while preventing toxic accumulation within liver cells. nih.gov

Intracellular Dynamics and Cellular Permeability of Sulfated Bile Acids

Once inside the hepatocyte, the movement and concentration of sulfated bile acids are tightly controlled. Understanding these intracellular dynamics is key to comprehending bile acid homeostasis and pathophysiology.

Monitoring Transport in Living Cells Using Genetically Encoded Fluorescent Biosensors

To study the transport of bile acids in real time and with high spatial resolution, researchers have developed genetically encoded fluorescent biosensors. nih.gov These sensors often rely on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. nih.gov

A common design for a bile acid sensor (BAS) involves fusing two different fluorescent proteins to the ligand-binding domain of the farnesoid X receptor (FXR), which naturally binds bile acids. nih.gov When a bile acid binds to the FXR domain, it causes a conformational change in the sensor protein, altering the distance or orientation between the two fluorophores. This change results in a measurable shift in the FRET signal, allowing for the real-time visualization of changes in intracellular bile acid concentrations. nih.govnih.gov

These biosensors can be targeted to specific subcellular compartments, such as the cytoplasm or the nucleus, providing insights into the subcellular distribution of bile acids. nih.govnih.gov This technology enables the direct observation of bile acid influx and efflux in single, living cells, offering a powerful tool to study the functional effects of transporter proteins like NTCP and how their mutations may impact bile acid homeostasis. nih.gov

Research Models and in Vitro Systems for Glycochenodeoxycholate Sulfate Investigations

In Vitro Enzymatic Assay Systems for Sulfotransferase Activity

To specifically measure the enzymatic activity of sulfotransferases (SULTs) involved in the sulfation of Glycochenodeoxycholate, researchers employ various in vitro assay systems. These assays are crucial for characterizing enzyme kinetics, substrate specificity, and the effects of genetic variants on enzyme function. elsevierpure.com The key enzyme responsible for the sulfation of bile acids in the human liver is Sulfotransferase Family 2A Member 1 (SULT2A1). nih.govgenecards.orgnih.gov

A variety of methods are available to quantify SULT activity. researchgate.netnih.gov Traditional assays often rely on the use of a radiolabeled PAPS donor (PAP35S), where the transfer of the radioactive sulfo group to the substrate is measured. nih.gov More modern, non-radioactive methods have been developed for convenience and high-throughput screening. researchgate.netrndsystems.com These include:

Photometric and Colorimetric Assays: These methods monitor a color change resulting from the enzymatic reaction. One approach uses a coupled enzyme system where the formation of the reaction product PAP is linked to the generation of a colored molecule. nih.gov

Fluorimetric Assays: These highly sensitive assays detect the generation of a fluorescent product, allowing for real-time monitoring of the reaction. nih.gov

Chromatographic Assays: High-performance liquid chromatography (HPLC) can be used to separate the sulfated product from the substrate and quantify its formation, providing a direct measure of enzyme activity. nih.gov

These assays can be performed using purified, recombinant SULT enzymes expressed in systems like E. coli or using cellular fractions that contain the native enzyme, such as liver S9 fractions. nih.govfrontiersin.org For example, the activity of SULT2A1 has been studied by expressing the enzyme in COS-1 cells and measuring its ability to sulfate (B86663) substrates like dehydroepiandrosterone (DHEA). elsevierpure.com

Table 2: Common In Vitro Assay Methods for Sulfotransferase Activity

Assay Type Principle Advantages
Radiometric Measures transfer of 35S from PAP35S to substrate. nih.gov Universal for all SULTs, highly sensitive. researchgate.net
Photometric/Colorimetric Coupled enzyme reaction generates a colored product. nih.gov Non-radioactive, convenient, fast. researchgate.net
Fluorimetric Enzymatic reaction produces a fluorescent molecule. nih.gov High sensitivity, real-time measurement. nih.gov

Computational and In Silico Modeling Approaches

Computational modeling provides a powerful, non-experimental approach to predict the properties of bile acids and their interactions with proteins. These in silico methods are valuable for guiding experimental design and for understanding structure-activity relationships at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govmdpi.com These models are built by developing statistical equations that relate calculated chemical descriptors of molecules to their experimentally measured activities. mdpi.com

For bile acids and their analogs, QSAR models have been developed to predict their interaction with biological targets. For example, a three-dimensional QSAR (3D-QSAR) model was created for a series of bile acid derivatives to understand their activity as agonists for the TGR5 receptor, a G protein-coupled receptor for bile acids. nih.gov Another 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), was used to rationalize the steric and electrostatic factors that determine the binding affinity of bile acid analogs to the intestinal bile acid transporter. nih.gov Similarly, QSPR studies have been used to relate the structure of bile acids to their physicochemical properties, such as their critical micellar concentration (CMC). nih.gov These models are instrumental in designing new bile acid analogs with desired properties and predicting the activity of novel compounds. nih.gov

Molecular modeling techniques are used to visualize and analyze the interactions between bile acids and their protein targets, such as transporters and receptors, at an atomic level. mdpi.com These methods can predict how a bile acid like Glycochenodeoxycholate 7-sulfate(2-) fits into the binding pocket of a protein and which amino acid residues are critical for the interaction.

Disorders in bile acid transport and metabolism are linked to numerous diseases, making the proteins involved in these processes key therapeutic targets. mdpi.com Bile acid-binding proteins (BABPs), for example, play a crucial role in the intracellular trafficking of bile salts in enterocytes and hepatocytes. mdpi.com Computational analyses, combined with biophysical methods like X-ray crystallography, have shed light on the structural and dynamic determinants of bile salt recognition by these proteins. mdpi.comnih.gov Such studies have revealed the mechanisms of ligand entry, release, and communication between binding sites. mdpi.com This detailed molecular understanding is fundamental for the rational design of drug candidates that can modulate the transport and signaling of bile acids. mdpi.comnih.gov Furthermore, chemoproteomic strategies have been developed to globally profile bile acid-interacting proteins directly in living cells, identifying hundreds of potential new targets and expanding our understanding of bile acid signaling pathways. acs.orgnih.gov

Future Directions and Emerging Research Avenues for Glycochenodeoxycholate 7 Sulfate 2

Further Elucidation of Specific Biological Roles and Regulatory Networks of 7-Sulfated Bile Acids

Once considered inert end-products of metabolism, sulfated bile acids are now emerging as potential signaling molecules with distinct biological activities. Future research will need to move beyond the established role of sulfation in enhancing water solubility and promoting excretion to investigate the specific interactions of 7-sulfated bile acids, such as Glycochenodeoxycholate 7-sulfate(2-), with cellular targets.

Key areas of investigation will include their potential to modulate the activity of nuclear receptors and other cell signaling pathways. nih.gov While the parent bile acids are known ligands for receptors like the farnesoid X receptor (FXR), pregnane X receptor (PXR), and vitamin D receptor (VDR), the influence of 7-sulfation on these interactions is not fully understood. nih.govmdpi.com It is plausible that the addition of a sulfate (B86663) group at the 7-position alters the binding affinity and subsequent downstream signaling cascades, leading to unique physiological outcomes. For instance, some studies suggest that sulfation can modify the inflammatory properties of bile acids.

Furthermore, the intricate regulatory networks governing the synthesis and disposition of 7-sulfated bile acids warrant deeper exploration. The expression and activity of sulfotransferases (SULTs), the enzymes responsible for bile acid sulfation, are known to be regulated by nuclear receptors in response to fluctuating bile acid levels. nih.govoup.comoup.com Future studies should aim to delineate the precise transcriptional and post-transcriptional mechanisms that control the expression of specific SULT isoforms involved in 7-hydroxysulfation. Understanding these regulatory circuits is crucial for comprehending how the body maintains homeostasis of sulfated bile acids in both health and disease states, such as cholestasis, where their production is significantly upregulated. oup.comoup.com

Development of Advanced Analytical Techniques for Comprehensive Characterization

A significant hurdle in elucidating the precise roles of Glycochenodeoxycholate 7-sulfate(2-) and other sulfated bile acids has been the analytical challenge they present. Their structural similarity to other bile acid isomers and conjugates necessitates highly sophisticated and sensitive analytical methods for accurate identification and quantification in complex biological matrices.

The continued development and refinement of mass spectrometry (MS)-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be instrumental in advancing this field. nih.gov Innovations in high-resolution mass spectrometry (HRMS) are enabling the differentiation of isobaric and isomeric bile acid species with greater confidence. nih.gov Future efforts will likely focus on:

Enhanced Chromatographic Separation: Developing novel stationary phases and optimizing chromatographic conditions to achieve baseline separation of closely related sulfated bile acid isomers.

Improved Ionization and Fragmentation Strategies: Exploring new ionization techniques and fragmentation methods (e.g., collision-induced dissociation) to generate more informative mass spectra for unambiguous structural elucidation. nih.gov

Targeted and Untargeted Metabolomics Platforms: Establishing robust and validated targeted metabolomics assays for the precise quantification of a broad panel of sulfated bile acids, alongside the application of untargeted approaches to discover novel sulfated species.

These analytical advancements will be critical for accurately profiling the sulfated bile acid metabolome in various biological samples, including plasma, urine, feces, and tissues, thereby providing a clearer picture of their dynamic changes in different physiological and pathological contexts.

Integration of Multi-Omics Data for a Systems-Level Understanding of Sulfated Bile Acid Dynamics

To fully appreciate the multifaceted roles of Glycochenodeoxycholate 7-sulfate(2-) and the broader sulfated bile acid pool, a systems-level perspective is essential. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex interplay between sulfated bile acids and host physiology. nih.gov

Future research will increasingly leverage multi-omics strategies to:

Identify Genetic Determinants: Correlate genetic variations (genomics) with alterations in the levels of sulfated bile acids (metabolomics) to identify key genes influencing their metabolism.

Uncover Regulatory Mechanisms: Integrate transcriptomic and proteomic data to understand how changes in gene and protein expression, particularly of sulfotransferases and transporters, impact the dynamics of sulfated bile acids.

Elucidate Host-Microbiome Interactions: Combine metagenomic analysis of the gut microbiota with metabolomic profiling of sulfated bile acids to investigate how microbial transformations influence the sulfated bile acid pool and, in turn, how sulfated bile acids shape the gut microbial ecosystem. nih.govtandfonline.com

Discover Disease Biomarkers: Utilize integrated multi-omics datasets from clinical cohorts to identify signatures of sulfated bile acids that are associated with specific diseases, paving the way for novel diagnostic and prognostic biomarkers. northwestern.edu

By adopting these integrative approaches, researchers can move beyond a reductionist view and construct comprehensive models that illuminate the systemic impact of sulfated bile acid dynamics in health and disease. This holistic understanding will be pivotal in unlocking the full therapeutic and diagnostic potential of molecules like Glycochenodeoxycholate 7-sulfate(2-).

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Glycochenodeoxycholate 7-sulfate(2-) in biological samples?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Widely used for quantifying sulfated bile acids in clinical studies due to high sensitivity and specificity. For example, LC-MS/MS was employed to measure plasma concentrations in drug interaction studies involving OATP1B1/OATP1B3 transporters .
  • UPLC-Q/TOF-MS : Utilized in metabolomic profiling to assess bile acid alterations in disease models, such as alcohol-induced liver injury. This method allows simultaneous detection of multiple bile acids, including glycochenodeoxycholate 7-sulfate(2-), with high resolution .
  • Reproducibility Metrics : Analytical protocols should report intra- and inter-assay coefficients of variation (CV% WS and CV% BS) to ensure consistency, as demonstrated in biomarker validation studies .

Q. What is the enzymatic pathway for synthesizing Glycochenodeoxycholate 7-sulfate(2-)?

  • Methodological Answer :

  • Sulfotransferase EC 2.8.2.34 : This enzyme catalyzes the transfer of a sulfate group from 3′-phosphoadenylyl sulfate to glycochenodeoxycholate at the 7α-position. Experimental validation involves enzyme assays using recombinant sulfotransferases and substrate specificity testing. Note that monohydroxy bile acids (e.g., glycolithocholate) act as competitive inhibitors, requiring controlled reaction conditions .
  • Inhibition Studies : To confirm enzyme specificity, kinetic assays with inhibitors like chenodeoxycholate and ursodeoxycholate are recommended. These studies should measure IC50 values and reaction rates under varying pH and temperature conditions .

Q. How is Glycochenodeoxycholate 7-sulfate(2-) implicated in bile acid metabolism disorders?

  • Methodological Answer :

  • Metabolomic Profiling : Compare bile acid levels in disease models (e.g., NAFLD, ulcerative colitis) versus healthy controls using targeted LC-MS. For example, elevated glycochenodeoxycholate 7-sulfate(2-) in NAFLD patients correlates with disrupted lipid metabolism .
  • ROC Analysis : Evaluate diagnostic potential by calculating area-under-the-curve (AUC) values for glycochenodeoxycholate 7-sulfate(2-) as a biomarker. In ulcerative colitis, it showed fair predictive performance for anxiety/depression comorbidity (AUC = 0.72) .

Advanced Research Questions

Q. How can contradictory data on the role of Glycochenodeoxycholate 7-sulfate(2-) in lipid metabolism be resolved?

  • Methodological Answer :

  • Multi-Omics Integration : Combine metabolomic, transcriptomic, and proteomic datasets to contextualize conflicting findings. For instance, while glycochenodeoxycholate 7-sulfate(2-) promotes lipid absorption in the intestine , its accumulation in NAFLD may reflect compensatory mechanisms to mitigate hepatic toxicity .
  • Dose-Response Experiments : Test varying concentrations in vitro (e.g., hepatocyte cultures) to distinguish pro-lipogenic effects at low doses versus apoptotic effects at high doses .

Q. What experimental designs are optimal for studying Glycochenodeoxycholate 7-sulfate(2-) as an endogenous probe for transporter-mediated drug interactions?

  • Methodological Answer :

  • Clinical Crossover Studies : Administer probe drugs (e.g., rifampicin) to healthy volunteers and measure glycochenodeoxycholate 7-sulfate(2-) plasma levels via LC-MS/MS. This approach validated its utility for assessing OATP1B1/OATP1B3 inhibition .
  • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict transporter-mediated interactions. Parameters include fractional transport (ft) and inhibition constants (Ki) derived from in vitro assays .

Q. How does Glycochenodeoxycholate 7-sulfate(2-) modulate TGR5 signaling, and what are the implications for therapeutic targeting?

  • Methodological Answer :

  • Receptor Activation Assays : Measure cAMP production in TGR5-transfected HEK293 cells exposed to glycochenodeoxycholate 7-sulfate(2-). Dose-response curves can determine EC50 values and compare potency to other agonists (e.g., INT-777) .
  • GLP-1 Secretion Studies : Conduct ex vivo experiments using intestinal L-cell lines or organoids to quantify peptide secretion. Correlate results with TGR5 expression levels via qPCR or Western blot .

Q. What strategies address challenges in quantifying Glycochenodeoxycholate 7-sulfate(2-) in heterogeneous biospecimens?

  • Methodological Answer :

  • Matrix Effect Mitigation : Use isotope-labeled internal standards (e.g., glycochenodeoxycholate 7-sulfate-d4) to normalize recovery rates during LC-MS/MS analysis .
  • Biospecimen Stabilization : Add protease/phosphatase inhibitors to plasma/urine samples immediately post-collection to prevent enzymatic degradation .

Data Analysis and Interpretation

Q. How should researchers statistically analyze metabolomic data involving Glycochenodeoxycholate 7-sulfate(2-)?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) or orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify bile acid clusters associated with disease phenotypes .
  • False Discovery Rate (FDR) Correction : Use Benjamini-Hochberg adjustment for multiple comparisons in large-scale metabolomic datasets .

Q. What mechanisms explain the dual role of Glycochenodeoxycholate 7-sulfate(2-) in promoting lipid absorption and inducing hepatotoxicity?

  • Methodological Answer :

  • Compartment-Specific Effects : Investigate tissue-specific expression of TGR5 and bile acid transporters (e.g., ASBT in the ileum vs. NTCP in the liver). Use knockout mouse models to isolate intestinal vs. hepatic contributions .
  • Lipidomic Profiling : Pair bile acid measurements with lipid species (e.g., triglycerides, phospholipids) to identify metabolic networks perturbed in toxicity .

Methodological Resources

  • Key Enzymes : EC 2.8.2.34 (sulfotransferase) .
  • Probes for Transporter Studies : Glycochenodeoxycholate 7-sulfate(2-) as an OATP1B1/OATP1B3 biomarker .
  • Disease Models : NAFLD , ulcerative colitis , and alcohol-induced liver injury .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.